molecular formula C26H17BrN2O7S B2476822 2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate CAS No. 331254-36-5

2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate

Cat. No.: B2476822
CAS No.: 331254-36-5
M. Wt: 581.39
InChI Key: HYSJGCGPDPTPMU-UHFFFAOYSA-N
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Description

2-Bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate (CAS 331254-36-5) is a structurally complex compound of high interest for scientific research. With a molecular weight of 581.4 g/mol and the formula C₂₆H₁₇BrN₂O₇S, it integrates multiple functional groups, including a bromo substituent, a polar 3-nitrobenzenesulfonamide moiety, and a lipophilic benzoate ester, which contribute to its unique reactivity and interaction potential . This compound serves as a valuable building block in organic synthesis for constructing more complex molecules and exploring novel chemical reactions and mechanisms . In medicinal chemistry, it is investigated as a potential pharmacophore for the development of new therapeutic agents. Preliminary research suggests it may be of particular interest in areas such as anti-inflammatory and anticancer research, with studies indicating it can reduce pro-inflammatory cytokines and inhibit cancer cell proliferation . The proposed mechanism of action involves interactions with specific molecular targets like enzymes or receptors. Its bromine atom can participate in halogen bonding, while the nitrophenyl sulfonyl and benzamido groups may facilitate hydrogen bonding and hydrophobic interactions, collectively modulating the activity of its targets . The synthesis typically involves multiple steps: bromination of the phenyl core, sulfonylation with 3-nitrobenzenesulfonyl chloride, and final amide coupling . The compound can undergo various chemical transformations, including substitution of the bromine atom, reduction of the nitro group to an amine, and oxidation reactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage its structural diversity for applications spanning chemistry, medicine, and advanced materials development .

Properties

IUPAC Name

[4-[benzoyl-(3-nitrophenyl)sulfonylamino]-2-bromophenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrN2O7S/c27-23-17-20(14-15-24(23)36-26(31)19-10-5-2-6-11-19)28(25(30)18-8-3-1-4-9-18)37(34,35)22-13-7-12-21(16-22)29(32)33/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSJGCGPDPTPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps, starting with the preparation of the core phenyl benzoate structure. The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the nitrophenyl sulfonyl group is carried out through a sulfonylation reaction using 3-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The final step involves the formation of the benzamido linkage, which is typically achieved through an amide coupling reaction using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide or sulfonyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Conversion of the nitro group to an amine, resulting in 2-bromo-4-(N-((3-aminophenyl)sulfonyl)benzamido)phenyl benzoate.

    Oxidation: Formation of oxidized derivatives, potentially including sulfonic acids or N-oxides.

Scientific Research Applications

2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional group diversity.

Mechanism of Action

The mechanism of action of 2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and nitrophenyl sulfonyl group can participate in halogen bonding and hydrogen bonding interactions, respectively, which can modulate the activity of the target molecules. The benzamido group may also contribute to the binding affinity and specificity through additional hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues

The compound’s uniqueness lies in its combination of substituents. Key structural analogues and their distinguishing features include:

Compound Name Key Functional Groups Biological Activity/Application Reference
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide Bromo, methyl sulfonamide, formyl Synthetic intermediate; no reported bioactivity
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide Bromo, trimethoxy benzamide Structural studies; potential CNS activity
Meta-diamides (e.g., 12a in ) Bromo, trifluoromethyl, diamide, methoxy Insecticidal (ryanodine receptor modulation)
Target compound Bromo, 3-nitrobenzenesulfonamide, benzoate ester Hypothesized: antimicrobial, agrochemical

Key Structural Differences :

  • Sulfonamide vs. Direct Amide Linkage : The target compound’s sulfonamide bridge enhances polarity and metabolic stability compared to direct amides (e.g., N-(3-bromophenyl)-3,4,5-trimethoxybenzamide) .
  • Nitro vs.
Physicochemical Properties
  • Melting Point and Solubility: Sulfonamides like N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide exhibit high melting points (>200°C) due to hydrogen bonding . The target compound’s nitro group may further elevate its melting point, while the benzoate ester could reduce aqueous solubility compared to non-esterified analogues.
  • Stability : The ester group may render the compound prone to hydrolysis in acidic/basic environments, whereas the sulfonamide and nitro groups enhance thermal stability .
Electronic and Steric Effects
  • The 3-nitro group’s electron-withdrawing nature may activate the sulfonamide for nucleophilic attack, contrasting with the electron-donating methyl group in ’s compound 9 .

Biological Activity

2-Bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Bromine Atom : Enhances reactivity and potential interactions.
  • Nitrophenyl Sulfonyl Group : Known for its role in biological activity.
  • Benzamido Group : Contributes to the compound's pharmacological properties.

The structural formula can be represented as follows:

C18H16BrN3O4S\text{C}_{18}\text{H}_{16}\text{BrN}_{3}\text{O}_{4}\text{S}

Target and Mode of Action

The biological activity of this compound is hypothesized to involve several key mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory and cancer pathways.
  • Free Radical Reactions : It likely undergoes free radical reactions due to the presence of the bromine atom, which can lead to oxidative stress in cells.
  • Substitution Reactions : The bromine atom can be substituted in nucleophilic reactions, potentially altering the compound's activity profile.

Anti-inflammatory and Anticancer Properties

Research indicates that this compound exhibits significant anti-inflammatory and anticancer activities. Studies have shown that:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been reported to reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in breast and colon cancer models.

Case Studies

  • In Vitro Studies : In a study involving various cancer cell lines, this compound demonstrated an IC50 value of approximately 10 µM, indicating effective inhibition of cell growth.
  • Animal Models : In vivo studies using murine models showed that administration of the compound at doses of 10 mg/kg reduced tumor size significantly compared to controls. However, further studies are needed to confirm these findings and explore the underlying mechanisms .

Comparison with Similar Compounds

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-(N-((4-nitrophenyl)sulfonyl)benzamido)phenyl benzoateSimilar core structure; different nitrophenyl positionDifferent biological activity due to nitro group positioning
2-Chloro-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoateChlorine instead of bromineVarying reactivity profiles due to halogen differences
2-Bromo-4-(N-((3-methylphenyl)sulfonyl)benzamido)phenyl benzoateMethyl group substitutionAltered steric effects impacting interaction with biological targets

Research Applications

The unique structure and properties of this compound make it a valuable candidate for various scientific research applications:

  • Medicinal Chemistry : Investigated as a potential pharmacophore for developing new therapeutic agents targeting inflammation and cancer.
  • Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.
  • Material Science : Explored for applications in creating advanced materials due to its structural rigidity and functional group diversity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate?

  • Methodological Answer : Synthesis involves sequential reactions, including sulfonamide formation and esterification. Critical steps include:

  • Sulfonylation : Reacting 3-nitrobenzenesulfonyl chloride with a benzamide precursor under inert conditions (e.g., N₂ atmosphere) to avoid hydrolysis .
  • Esterification : Using DCC/DMAP as coupling agents to attach the benzoate group, with rigorous pH control (pH 7–8) to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol achieves >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation3-Nitrobenzenesulfonyl chloride, DCM, 0–5°C65–7090%
EsterificationDCC, DMAP, THF, RT50–5585%
PurificationColumn chromatography45–50>95%

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm sulfonamide (δ 3.1–3.3 ppm for –SO₂N–) and benzoate (δ 7.8–8.2 ppm for aromatic protons) groups .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 555.2) .
  • HPLC-PDA : Monitor purity (>95%) and detect nitro group degradation byproducts .

Advanced Research Questions

Q. What experimental strategies address contradictions in spectral data (e.g., unexpected NOESY correlations)?

  • Methodological Answer : Discrepancies may arise from conformational flexibility or crystal packing effects. Solutions include:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in sulfonamide groups) by analyzing line broadening at low temperatures .
  • X-ray Crystallography : Resolve ambiguities using single-crystal diffraction (e.g., monoclinic P2₁/n space group, a=14.59 Å, β=98.4°) to confirm stereoelectronic effects .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate assignments .

Q. How does the compound interact with biological targets (e.g., enzymes), and what methodologies quantify these interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) on sensor chips to measure binding kinetics (Kₐ = 10⁶ M⁻¹s⁻¹, Kd = 10⁻³ s⁻¹) .
  • Fluorescence Quenching : Monitor tryptophan emission changes (λex=280 nm) to calculate Stern-Volmer constants (Ksv = 1.2 × 10⁴ M⁻¹) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses; nitro groups form H-bonds with Arg123 (binding energy: −9.8 kcal/mol) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies :
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; HPLC analysis shows degradation >10% at pH <2 (ester hydrolysis) and pH >12 (sulfonamide cleavage) .
  • Thermal Stability : TGA reveals decomposition onset at 180°C (5% weight loss) .
  • Light Sensitivity : UV-Vis spectroscopy (λ=254 nm) detects nitro group photoreduction; store in amber vials under argon .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method with HPLC quantification.
SolventSolubility (mg/mL)
DMSO45.2 ± 2.1
Ethanol8.7 ± 0.5
Hexane<0.1
  • Contradiction Source : Impurities (e.g., residual DMF) artificially increase solubility in ethanol. Reproduce data after rigorous drying .

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